molecular formula C22H22ClNO10 B10857006 Galectin-3 antagonist 1

Galectin-3 antagonist 1

Cat. No.: B10857006
M. Wt: 495.9 g/mol
InChI Key: FSBFERQGFVBNEJ-NOYKIMNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galectin-3 antagonist 1 is a small molecule inhibitor designed to target and inhibit the activity of galectin-3, a carbohydrate-binding protein involved in various biological processes such as cell adhesion, cell activation, and apoptosis. Galectin-3 is implicated in several pathological conditions, including cancer, fibrosis, and inflammation, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galectin-3 antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for galectin-3. Common reagents used in these steps include various protecting groups, coupling agents, and catalysts .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, solvent choice, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Galectin-3 antagonist 1 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen to specific sites.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions are typically derivatives of the core scaffold, with modifications that enhance the compound’s pharmacological properties .

Scientific Research Applications

Galectin-3 antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

Galectin-3 antagonist 1 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with glycoproteins and glycolipids on the cell surface. This inhibition disrupts galectin-3-mediated signaling pathways, leading to reduced cell adhesion, migration, and survival. The compound also modulates immune responses by altering the polarization of macrophages and enhancing the activity of cytotoxic T-cells .

Comparison with Similar Compounds

Uniqueness: Galectin-3 antagonist 1 is unique in its ability to effectively inhibit galectin-3 with high specificity and potency. Its distinct chemical structure allows for better pharmacokinetic properties and reduced off-target effects compared to other inhibitors .

Properties

Molecular Formula

C22H22ClNO10

Molecular Weight

495.9 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 4-chloro-2-nitrobenzoate

InChI

InChI=1S/C22H22ClNO10/c1-11-3-5-12(6-4-11)20(27)33-18-17(26)16(10-25)32-22(31-2)19(18)34-21(28)14-8-7-13(23)9-15(14)24(29)30/h3-9,16-19,22,25-26H,10H2,1-2H3/t16-,17+,18+,19+,22-/m1/s1

InChI Key

FSBFERQGFVBNEJ-NOYKIMNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O

Origin of Product

United States

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